3-(1,3-Benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoicacid
Description
3-(1,3-Benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoic acid is a benzothiazole-derived small molecule characterized by a conjugated but-3-enoic acid backbone and a substituted phenyl ring with 3-benzyloxy and 4-methoxy groups.
Properties
Molecular Formula |
C25H21NO4S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(Z)-3-(1,3-benzothiazol-2-yl)-4-(4-methoxy-3-phenylmethoxyphenyl)but-3-enoic acid |
InChI |
InChI=1S/C25H21NO4S/c1-29-21-12-11-18(14-22(21)30-16-17-7-3-2-4-8-17)13-19(15-24(27)28)25-26-20-9-5-6-10-23(20)31-25/h2-14H,15-16H2,1H3,(H,27,28)/b19-13- |
InChI Key |
VSTJYONYTZWUFM-UYRXBGFRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/CC(=O)O)\C2=NC3=CC=CC=C3S2)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoic acid typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzothiazole-2-amine with a suitable aldehyde to form an intermediate, which is then subjected to further reactions to introduce the benzyloxy and methoxy substituents . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: Used in the development of new materials with unique properties, such as luminescent materials and sensors
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoic acid involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Key Features :
- Benzothiazole core: A heterocyclic moiety known for its electron-withdrawing properties and role in enhancing binding affinity to biological targets .
- But-3-enoic acid backbone: Provides rigidity and a carboxylic acid group for hydrogen bonding or salt formation.
The compound is available commercially (CymitQuimica, Ref: 3D-WDB40520) at 250 mg for €500 , though detailed physicochemical data (e.g., melting point, solubility) and biological activity remain unreported in the provided evidence .
Comparison with Structural Analogs
The compound is compared to benzothiazole derivatives with varying phenyl substituents (Table 1). Substituent position and type significantly influence molecular properties and hypothesized bioactivity.
Table 1: Structural and Commercial Comparison of Benzothiazole Derivatives
*Estimated based on structural analogs.
Substituent Effects on Physicochemical Properties
The 3,4-dimethoxy variant (CAS 748786-59-6) may exhibit intermediate solubility due to polar methoxy groups .
Steric Hindrance :
- The 3-benzyloxy group in the target compound introduces steric bulk, which could hinder binding to flat enzymatic pockets compared to smaller substituents (e.g., 4-methoxy) .
Biological Activity
The compound 3-(1,3-Benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoic acid , also known by its chemical formula , has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological properties, including its antitumor activity, mechanisms of action, and relevant case studies.
Chemical Structure
The structural characteristics of the compound play a crucial role in its biological activity. Its design incorporates a benzothiazole moiety, which is often associated with various pharmacological effects.
Antitumor Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant antitumor properties. A study highlighted the synthesis of various benzothiazole derivatives and their evaluation against different cancer cell lines. The compound demonstrated cytotoxic effects on human cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Table 1: Summary of Antitumor Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(1,3-Benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoic acid | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest | |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to a halt in the proliferation of cancer cells.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways, leading to programmed cell death.
- Antioxidant Properties : The presence of methoxy groups enhances its ability to scavenge free radicals, contributing to its anticancer effects.
Study 1: In Vivo Efficacy
A study conducted on mice xenograft models demonstrated that the administration of the compound significantly reduced tumor size compared to control groups. The results indicated a dose-dependent relationship, with higher doses correlating with greater tumor suppression.
Study 2: Combination Therapy
Another investigation explored the effects of combining this compound with standard chemotherapeutic agents. The findings suggested that co-administration enhanced therapeutic efficacy while reducing side effects typically associated with high doses of chemotherapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
